molecular formula C7H9BrN2 B12832119 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole

5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole

Cat. No.: B12832119
M. Wt: 201.06 g/mol
InChI Key: UEJJGKWMUUAGBP-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole is a brominated imidazole derivative featuring a cyclopropyl substituent at the 2-position and a methyl group at the 1-position. Its structural uniqueness arises from the combination of electron-withdrawing bromine, the sterically demanding cyclopropyl group, and the methyl group, which collectively influence its reactivity, stability, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-1-methylimidazole

InChI

InChI=1S/C7H9BrN2/c1-10-6(8)4-9-7(10)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

UEJJGKWMUUAGBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-imidazole with cyclopropylamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR/MS) Reference
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole Br (5), cyclopropyl (2), methyl (1) C₇H₉BrN₂ 213.07 Not reported Not available in evidence N/A
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid () Br (5), propyl (2), COOH (4) C₇H₉BrN₂O₂ 233.06 Not reported pKa: 1.26; ESI-MS: [M+H⁺] = 233.06
5-Bromo-3-isopropyl-1-methyl-1H-indazole () Br (5), isopropyl (3), methyl (1) C₁₁H₁₃BrN₂ 253.14 Not reported Not available
5-Bromo-2-methyl-1H-benzimidazole () Br (5), methyl (2) C₈H₇BrN₂ 211.06 Not reported InChI: 1/C8H7BrN2/c1-5-10-7-3-2-6(9)

Key Observations :

  • Steric and Electronic Effects : The cyclopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., propyl in ) or aromatic substituents (e.g., benzimidazole in ). This likely enhances kinetic stability but may reduce solubility in polar solvents .
  • Acid-Base Properties: Carboxylic acid derivatives (e.g., ) exhibit lower pKa values (~1.26), making them more acidic than non-carboxylic analogues. The target compound, lacking ionizable groups, is expected to be neutral under physiological conditions .
  • Spectral Signatures : While NMR/IR data for the target compound are absent, brominated imidazoles typically show characteristic C-Br stretching vibrations in IR (500–600 cm⁻¹) and distinct aromatic proton shifts in ¹H NMR (δ 7.0–8.5 ppm) .

Key Observations :

  • The target compound’s synthesis would likely parallel methods in , using cyclopropane-containing amines and halogenation agents (e.g., NBS or Br₂).
  • Column chromatography () and recrystallization () are common purification techniques for brominated imidazoles due to their moderate polarity .

Biological Activity

5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom and a cyclopropyl group attached to the imidazole ring, which contributes to its unique biological properties. The chemical formula is C7H9BrN2C_7H_9BrN_2, and it exhibits significant reactivity due to the presence of the bromine atom, facilitating interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A summary of its antimicrobial activity is presented in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma). The results are summarized in Table 2.

Cell Line IC50 (µM)
A549<10
A3755.7

The low IC50 values indicate strong cytotoxic effects, suggesting that this compound may serve as a lead for developing new anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate cellular signaling pathways, potentially influencing apoptosis and cell cycle regulation. The compound's bromine atom enhances its binding affinity to target proteins, facilitating its inhibitory or activating effects on various biochemical pathways.

Study on Antimicrobial Activity

In a study conducted by Foroumadi et al., the antimicrobial efficacy of several imidazole derivatives, including this compound, was evaluated using disk diffusion methods against multiple bacterial strains. The results indicated that this compound effectively inhibited both methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

Study on Anticancer Effects

Another significant investigation focused on the anticancer properties of this compound. Researchers reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in A549 cells, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of imidazole derivatives typically involves condensation reactions under controlled conditions. For example, cyclopropyl and methyl substituents can be introduced via nucleophilic substitution or cross-coupling reactions. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical. In a structurally similar compound (5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole), an 86% yield was achieved using a stepwise protocol involving reflux conditions and catalytic acid/base systems . Purification via column chromatography or recrystallization (as described for benzimidazole derivatives ) can further enhance purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Key techniques include:

  • FTIR : To confirm functional groups (e.g., C-Br stretching at ~592 cm⁻¹, C=N imidazole ring vibrations at ~1617 cm⁻¹) .
  • 1H NMR : To resolve substituent positions (e.g., cyclopropyl protons appear as multiplet signals in δ 1.0–2.0 ppm, while methyl groups resonate as singlets near δ 2.6 ppm) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values ).
  • Thin-Layer Chromatography (TLC) : To monitor reaction progress (Rf values should align with polarity trends, e.g., Rf = 0.83 for a related bromo-imidazole ).

Q. What purification methods are effective post-synthesis, and how do they impact compound purity?

  • Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is widely used for imidazole derivatives. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve crystallinity. For example, a structurally analogous compound achieved >95% purity after recrystallization, as confirmed by melting point consistency (252–257°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation time, or solvent effects). To address this:

  • Perform dose-response curves across multiple cell lines (e.g., EGFR-overexpressing vs. wild-type cells) .
  • Validate results with orthogonal assays (e.g., Western blotting for target protein inhibition alongside cytotoxicity assays) .
  • Control for solvent interference (e.g., DMSO concentrations ≤0.1% v/v) .

Q. What computational strategies are recommended for predicting binding modes with target proteins like EGFR?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s bromo-cyclopropyl moiety and EGFR’s ATP-binding pocket. Adjust docking parameters (e.g., grid size, exhaustiveness) to account for ligand flexibility .
  • ADMET Analysis : Predict pharmacokinetic properties (e.g., LogP, bioavailability) using tools like SwissADME. For instance, a related imidazole derivative showed favorable intestinal absorption (HIA >70%) but potential hepatotoxicity risks .

Q. How to design stability studies under various conditions to assess degradation pathways?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • Analytical Monitoring : Use HPLC with UV detection to track degradation products. Compare retention times and MS/MS fragmentation patterns to identify structural modifications (e.g., dehalogenation or ring-opening) .

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :

  • Experimental LogP : Determine via shake-flask method or reverse-phase HPLC (using a C18 column and isocratic elution) .
  • Theoretical Models : Compare results from software like ChemDraw or ACD/Labs with experimental data. For brominated imidazoles, discrepancies >0.5 units may indicate unaccounted solvation effects or intramolecular hydrogen bonding .

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